2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride
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Overview
Description
2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features an imidazo[4,5-c]pyridine core, which is known for its biological activity and versatility in drug design.
Mechanism of Action
Target of Action
It’s structurally related to the imidazopyridine class of compounds, which are known to interact with various targets such as gaba a receptors, proton pumps, aromatase, and certain enzymes involved in carbohydrate metabolism .
Mode of Action
Imidazopyridines, in general, are known to act as positive allosteric modulators of gaba a receptors, inhibitors of proton pumps, aromatase inhibitors, and nsaids . They influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Imidazopyridines have been reported to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride typically involves the condensation of 2-chloro-3-nitropyridine with appropriate aniline derivatives, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in intermediates can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Aniline derivatives, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its imidazo[4,5-c]pyridine core is particularly effective in enzyme inhibition, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S.ClH/c1-17-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13;/h2-8H,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXRRODLGZKDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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